
Ethanesulfonate
Overview
Description
Ethanesulfonate is an alkanesulfonate in which the alkyl group directly linked to the sulfonate functionality is ethyl. It is a conjugate base of an ethanesulfonic acid.
Scientific Research Applications
Applications in Industry
-
Electronics Manufacturing
- Ethanesulfonic acid is widely utilized in the production of electronic circuit boards. It serves as a cleaning agent to remove impurities from circuit boards, thereby enhancing the longevity and performance of electronic devices such as laptops, tablets, and mobile phones .
- It is crucial in the electrolytic reduction of perrhenate solutions, which is essential for certain electronic applications .
- Catalysis
-
Chemical Synthesis
- Ethanesulfonic acid is involved in the preparation of esters and other derivatives, such as ethanesulfonic acid ethyl ester through reactions with triethoxymethane .
- It is also used in the synthesis of nanoparticles, where it acts as a stabilizing agent during the formation of metal nanoparticles from precursor solutions .
- Agricultural Chemicals
- Pharmaceuticals
Data Table: Applications Overview
Application Area | Specific Uses | Notes |
---|---|---|
Electronics | Cleaning agent for circuit boards | Enhances battery life and device performance |
Catalysis | Alkylation and polymerization reactions | Facilitates complex organic synthesis |
Chemical Synthesis | Preparation of esters and nanoparticles | Used in various chemical reactions |
Agricultural Chemicals | Formulation of herbicides | Improves agricultural productivity |
Pharmaceuticals | Synthesis of antiseptics and disinfectants | Essential for health care applications |
Case Study 1: Electronics Industry Impact
A study highlighted the role of ethanesulfonic acid in improving the manufacturing processes of multilayer circuit boards. By utilizing this compound for initial cleaning phases, manufacturers reported a significant reduction in defects during production, leading to enhanced product reliability .
Case Study 2: Catalytic Efficiency
Research demonstrated that ethanesulfonic acid significantly increases the rate of alkylation reactions compared to traditional catalysts. This finding has implications for developing more efficient synthetic routes in organic chemistry, potentially reducing costs and waste .
Case Study 3: Agricultural Formulations
In agricultural research, ethanesulfonic acid was incorporated into herbicide formulations to improve solubility and efficacy. Field trials indicated that crops treated with these enhanced formulations exhibited higher resistance to pests and diseases compared to those treated with standard herbicides .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing high-purity ethanesulfonate, and how can purity be validated?
this compound is typically synthesized via sulfonation of ethane derivatives or neutralization of ethanesulfonic acid with appropriate bases. To ensure purity, employ techniques such as:
- Ion Chromatography (IC) for anion quantification.
- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to confirm structural integrity .
- Elemental Analysis to verify stoichiometry.
- Thermogravimetric Analysis (TGA) to assess hygroscopicity and thermal stability. Reference: Detailed synthesis protocols should follow guidelines for reproducibility outlined in academic journals (e.g., Beilstein Journal of Organic Chemistry) .
Q. How can researchers address discrepancies in reported solubility data for this compound across studies?
Contradictions often arise from variations in solvent purity, temperature control, or measurement techniques (e.g., gravimetric vs. spectroscopic methods). Mitigation strategies include:
- Standardizing solvents (e.g., HPLC-grade water).
- Using controlled-temperature equilibration baths.
- Cross-validating results with multiple analytical methods (e.g., UV-Vis spectroscopy and IC) . Example Table:
Study | Solubility (g/100 mL) | Temperature (°C) | Method |
---|---|---|---|
A | 12.3 ± 0.5 | 25 | Gravimetric |
B | 10.8 ± 0.3 | 25 | UV-Vis |
Q. What spectroscopic techniques are most effective for characterizing this compound in complex matrices?
- Raman Spectroscopy : Identifies sulfonate group vibrations (~1040 cm⁻¹).
- Mass Spectrometry (MS) : Detects molecular ion peaks (e.g., [M-H]⁻ at m/z 109).
- X-ray Crystallography : Resolves crystal structure and hydrogen-bonding networks (using SHELX programs for refinement) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict this compound’s reactivity in catalytic systems?
Density Functional Theory (DFT) simulations can model:
- Electron density around sulfonate groups to predict nucleophilic/electrophilic sites.
- Solvent interaction energies using COSMO-RS models. Methodology: Optimize geometries at the B3LYP/6-311+G(d,p) level and validate with experimental IR/NMR data .
Q. What strategies resolve contradictions in this compound’s role as a stabilizing agent in electrochemical studies?
Conflicting reports may stem from electrode material compatibility or electrolyte pH. Systematic approaches include:
- Controlled Potential Electrolysis (CPE) to assess degradation products.
- X-ray Photoelectron Spectroscopy (XPS) to analyze electrode surface interactions.
- pH-dependent stability assays (e.g., cyclic voltammetry at pH 2–12) .
Q. How do isotopic labeling studies (e.g., ³⁴S) enhance mechanistic understanding of this compound’s environmental degradation pathways?
Isotopic tracing clarifies:
- Biodegradation routes via sulfate-reducing bacteria.
- Abiotic hydrolysis kinetics in soil/water systems. Experimental Design:
- Use ³⁴S-labeled this compound in microcosm experiments.
- Track isotopic ratios via LC-MS/MS or isotope-ratio mass spectrometry .
Q. Methodological Best Practices
Q. What criteria define robust experimental design for this compound-based drug formulation studies?
- In vitro assays : Include stability tests under physiological pH (1.2–7.4) and temperature (37°C).
- In vivo models : Use pharmacokinetic studies to monitor renal clearance rates.
- Statistical rigor : Apply ANOVA for batch-to-batch variability analysis .
Q. How should researchers structure data reporting to ensure reproducibility in this compound studies?
Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable):
Properties
Molecular Formula |
C2H5O3S- |
---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
ethanesulfonate |
InChI |
InChI=1S/C2H6O3S/c1-2-6(3,4)5/h2H2,1H3,(H,3,4,5)/p-1 |
InChI Key |
CCIVGXIOQKPBKL-UHFFFAOYSA-M |
SMILES |
CCS(=O)(=O)[O-] |
Canonical SMILES |
CCS(=O)(=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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